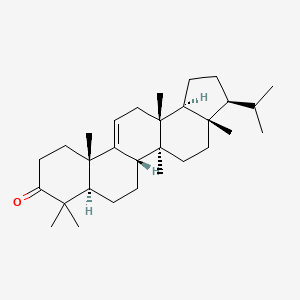

Aborenone

Description

Structure

3D Structure

Propriétés

Numéro CAS |

25465-81-0 |

|---|---|

Formule moléculaire |

C30H48O |

Poids moléculaire |

424.7 g/mol |

Nom IUPAC |

(3S,3aS,5aS,5bS,7aR,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,10,11,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one |

InChI |

InChI=1S/C30H48O/c1-19(2)20-9-12-24-28(20,6)17-18-29(7)22-10-11-23-26(3,4)25(31)14-15-27(23,5)21(22)13-16-30(24,29)8/h13,19-20,22-24H,9-12,14-18H2,1-8H3/t20-,22+,23-,24-,27+,28-,29-,30+/m0/s1 |

Clé InChI |

AVHGSHJBWASVAK-TUGTUXFRSA-N |

SMILES isomérique |

CC(C)[C@@H]1CC[C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C |

SMILES canonique |

CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |

Apparence |

Solid powder |

Autres numéros CAS |

55077-30-0 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

acetyllactoylcholine-1,5-naphthalenedisulfonate aclatonium napadisilate TM 723 |

Origine du produit |

United States |

Ecological Distribution and Bioprospecting Methodologies for Aborenone

Identification of Aborenone's Origin in Abies spectabilis

While Abies spectabilis, commonly known as the East Himalayan fir, is recognized for its rich chemical composition, including a variety of triterpenoids, diterpenoids, sesquiterpenoids, flavonoids, and lignans, the available scientific literature does not explicitly identify Abies spectabilis as the primary or original source from which this compound was first isolated. nih.govmdpi.comresearchgate.netresearchgate.netarchive.org Abies spectabilis is a coniferous tree species native to the Himalayan region, thriving at altitudes ranging from 2,500 to 4,000 meters. mdpi.comconifers.org Phytochemical investigations of Abies spectabilis have indeed revealed the presence of numerous chemical constituents, but a direct link establishing it as the "origin" of this compound's discovery is not consistently reported in the provided search results. nih.govresearchgate.net

Exploration of this compound Occurrence in Diverse Organisms

This compound's presence has been documented in a range of other organisms, indicating a broader ecological distribution beyond a single species. It has been reported in plants such as Bistorta officinalis and Persicaria amphibia. nih.gov Furthermore, this compound (CID 12305183) is listed in databases like PubChem and PlantaeDB in connection with Greigia sphacelata, a unique plant species endemic to Chile. nih.govplantaedb.com Its inclusion in the Indian Medicinal Plants, Phytochemistry And Therapeutics (IMPPAT) database also suggests its occurrence in various Indian medicinal plants. imsc.res.in

The diverse occurrence of this compound highlights its potential significance across different plant families and ecosystems, making it a target for natural product research.

Table 1: Reported Occurrences of this compound in Diverse Organisms

| Organism Name | PubChem CID (this compound) | Notes |

| Bistorta officinalis | 12305183 | Reported occurrence nih.gov |

| Persicaria amphibia | 12305183 | Reported occurrence nih.gov |

| Greigia sphacelata | 12305183 | Listed in PlantaeDB plantaedb.com |

| Indian Medicinal Plants | 12305183 | General occurrence in IMPPAT database imsc.res.in |

Advanced Extraction Techniques for this compound Isolation from Biological Matrices

The isolation of triterpenoids like this compound from complex biological matrices often necessitates advanced extraction techniques to achieve high purity and yield. Traditional methods, such as maceration and reflux extraction, can be time-consuming and require large volumes of organic solvents. Modern approaches aim to overcome these limitations by enhancing extraction efficiency, reducing solvent consumption, and minimizing processing time.

Key advanced extraction techniques applicable to triterpenoids include:

Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasound waves to create cavitation in the solvent, which accelerates the dissolution and diffusion of the solute. UAE is known for its efficiency, lower solvent and energy consumption, and suitability for thermolabile compounds. Studies on the extraction of total triterpenes from Centella asiatica have shown UAE to be highly effective, with optimized conditions including a 1:25 solid-to-liquid ratio, a binary solvent system of 9:1 methanol (B129727) to water, and a 20-minute extraction time. researchgate.net For Ganoderma lucidum, optimal UAE conditions for total triterpenoid (B12794562) saponins (B1172615) were identified as an extraction time of 27 minutes, an ultrasonic power of 135 W, and a solution-to-solid ratio of 47 mL/g, resulting in a 1.122% yield, a 1.35-fold increase compared to classical extraction.

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and matrix, promoting rapid mass transfer. Similar to UAE, MAE offers advantages such as reduced extraction time and solvent volume. Research on Centella asiatica demonstrated that MAE, using 80% ethanol (B145695) at 100 watts for 7.5 minutes, yielded high amounts of triterpenoid glycosides and aglycones. Both UAE and MAE have been shown to provide similar HPLC chromatograms for triterpenes, indicating comparable extraction of compounds. researchgate.net

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): This technique uses solvents at elevated temperatures and pressures, which increases the solubility of analytes and enhances extraction efficiency. PLE can keep solvents in a liquid state above their boiling points, improving analyte solubility. Subcritical water extraction (SWE), a variant of PLE using water as the solvent, is considered an economical, green, and sustainable option.

These methods are particularly beneficial for triterpenoids due to their ability to disrupt cell membranes and facilitate the release of intracellular compounds.

Chromatographic Enrichment Strategies for this compound from Complex Mixtures

Following crude extraction, chromatographic enrichment is crucial for isolating and purifying this compound from complex biological mixtures. Triterpenoids often present challenges in separation due to their structural similarities and varying polarities. mdpi.comarchive.org

Commonly employed chromatographic techniques include:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC with ultraviolet (UV) or photodiode array (PDA) detection, is widely used for the separation and quantification of triterpenoids. The choice of stationary and mobile phases is critical for effective separation. For instance, the separation of various pentacyclic triterpenoids has been achieved using a Kinetex C18 column with a mobile phase of 90:10 acetonitrile/tetrahydrofuran at a flow rate of 0.5 mL/min. While reversed-phase HPLC can lead to long analysis times for complex mixtures of triterpenoids, it remains a versatile and widely applied method. mdpi.comarchive.org

Supercritical Fluid Chromatography (SFC): SFC coupled with tandem mass spectrometry (SFC-MS/MS) offers a rapid and sensitive method for the quantitative analysis of pentacyclic triterpenoids. archive.org SFC utilizes a supercritical fluid (often carbon dioxide) as the mobile phase, which provides unique selectivity and faster separations compared to traditional liquid chromatography. Studies have shown excellent separation of ten major pentacyclic triterpenoids within 7 minutes using an HSS C18 SB stationary phase and a mobile phase of carbon dioxide-isopropanol (8%). archive.org

High-Speed Countercurrent Chromatography (HSCCC): HSCCC is a liquid-liquid chromatography technique that eliminates the need for a solid stationary phase, reducing sample loss and irreversible adsorption. It has been successfully applied for the separation and purification of triterpene saponins using a two-phase solvent system, such as chloroform-methanol-water (4:4:2, v/v). HSCCC is particularly effective for isolating bioactive compounds with low ultraviolet absorbance and offers high sample recovery rates.

These advanced chromatographic techniques, when optimized, enable the efficient isolation and purification of this compound and other triterpenoids from diverse natural sources.

Elucidation of Aborenone Biosynthetic Pathways

Investigation of Isoprenoid Pathway Involvement in Aborenone Biosynthesis

The biosynthesis of this compound, like all sesquiterpenoids, is fundamentally rooted in the isoprenoid pathway. nih.govnih.gov This universal pathway generates the C5 isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are the foundational building blocks for all terpenoids. nih.gov In plants, these precursors are synthesized via two distinct routes: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, primarily located in the plastids. nih.govnih.govyoutube.com

While the MVA pathway initiates with acetyl-CoA to produce mevalonate, which is then converted to IPP and DMAPP, the MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate. youtube.com Sesquiterpenoids, being C15 compounds, are directly derived from farnesyl pyrophosphate (FPP), a C15 precursor formed by the head-to-tail condensation of one DMAPP and two IPP units. nih.govnih.govbioinformatics.nl FPP is typically synthesized in the cytosol through the MVA pathway. nih.gov Although the general involvement of these isoprenoid pathways in sesquiterpenoid biosynthesis is well-established, specific detailed investigations into the precise contribution of the MVA or MEP pathways, or any potential cross-talk between them, directly pertaining to this compound's biosynthesis are not extensively characterized in current literature.

Characterization of Key Enzymatic Transformations in this compound Formation

The formation of the diverse carbon skeletons characteristic of sesquiterpenoids from the linear FPP precursor is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs), also referred to as terpene cyclases. bioinformatics.nlmdpi.com These enzymes initiate the cyclization cascade by removing the diphosphate anion from FPP, leading to the formation of highly reactive carbocation intermediates. bioinformatics.nl These carbocations then undergo a series of intricate intramolecular reactions, including cyclizations, rearrangements, hydride shifts, and methyl shifts, ultimately yielding the complex cyclic sesquiterpene scaffolds. bioinformatics.nl

Following the initial cyclization by STSs, the nascent sesquiterpene skeleton often undergoes further modifications by "tailoring" enzymes. nih.gov These enzymes, which can include cytochrome P450 monooxygenases, methyltransferases, oxidoreductases, and acyltransferases, introduce functional groups (e.g., hydroxyl, carbonyl, epoxy) or modify existing ones, leading to the vast structural diversity observed in natural products like this compound. nih.gov While the general mechanisms of sesquiterpene synthase activity and subsequent tailoring reactions are understood for many terpenoids, the specific enzymatic transformations and the precise sequence of steps leading to the unique structure of this compound have not been explicitly elucidated in the provided research findings.

Subcellular Localization of this compound Biosynthetic Steps

The subcellular localization of biosynthetic pathways is crucial for understanding metabolic channeling and regulation. As mentioned, the isoprenoid pathways (MVA and MEP) are compartmentalized within the cell. The MVA pathway, which produces FPP—the direct precursor for sesquiterpenoids—is primarily localized in the cytosol of eukaryotic cells. nih.gov Therefore, the initial cyclization of FPP by sesquiterpene synthases to form the core this compound scaffold would likely occur in the cytosol.

Subsequent tailoring modifications, depending on the nature of the enzymes involved, could occur in various cellular compartments. For instance, P450 monooxygenases, common tailoring enzymes for terpenoids, are often associated with the endoplasmic reticulum. However, specific experimental data detailing the precise subcellular localization of each enzymatic step involved in this compound's biosynthesis is not available in the current search results.

Genetic and Molecular Basis of this compound Biosynthetic Gene Clusters

The genes encoding the enzymes responsible for the biosynthesis of secondary metabolites, including many terpenoids, are often found grouped together on the genome in what are known as biosynthetic gene clusters (BGCs). nih.govfrontiersin.orgfrontiersin.orgnih.govbiorxiv.org These clusters typically contain genes for core biosynthetic enzymes (like terpene cyclases), tailoring enzymes, transport proteins, and regulatory elements, facilitating coordinated expression and production of the natural product. nih.gov The identification and characterization of BGCs are pivotal for understanding the genetic basis of natural product synthesis and for potential biotechnological applications. frontiersin.orgbiorxiv.org

While the concept of BGCs is well-established for many sesquiterpenoids and other natural products, specific genetic and molecular studies identifying an "this compound biosynthetic gene cluster" or the individual genes encoding the enzymes for its formation have not been detailed in the retrieved information. Research in this area often involves genome sequencing, bioinformatics analysis (e.g., antiSMASH), and functional genomics to link specific gene clusters to the production of particular compounds. nih.govbiorxiv.org

Comparative Biosynthesis of Related Sesquiterpenoids

Sesquiterpenoids represent a vast family of C15 compounds, all originating from the common precursor FPP. nih.govnih.govbioinformatics.nl The remarkable structural diversity among sesquiterpenoids arises from the varied cyclization patterns initiated by different sesquiterpene synthases and the subsequent array of tailoring modifications. bioinformatics.nl For example, STSs can generate numerous skeletal types, including eudesmane, aromadendrane, cadinane, guaiane, bisabolane, and humulene (B1216466), among others. nih.govbioinformatics.nl

Comparative biosynthetic studies often involve analyzing the enzymatic machinery across different organisms that produce structurally related or distinct sesquiterpenoids. This can reveal conserved enzymatic steps, divergent pathways, and the evolution of new enzymatic functions. For instance, some sesquiterpenoids are formed via humulene as an intermediate, which then undergoes further cyclization. mdpi.com While this compound is a sesquiterpenoid, specific comparative biosynthetic analyses linking its formation directly to other known sesquiterpenoid pathways were not found in the provided data. Such studies would typically involve detailed biochemical characterization of the enzymes and intermediates specific to this compound's pathway in its producing organisms.

Synthetic Organic Chemistry Approaches to Aborenone

Strategic Considerations for Total Synthesis of Aborenone

The strategic planning for the total synthesis of a complex polycyclic triterpene like this compound involves several critical considerations to navigate its structural intricacy, multiple stereocenters, and fused ring systems. Key strategic elements include:

Control of Stereochemistry : this compound possesses numerous chiral centers, as indicated by its complex IUPAC name with multiple stereodescriptors (e.g., (3S,3aS,5aS,5bS,7aR,11aS,13aR,13bS)). nih.gov Achieving precise control over the relative and absolute stereochemistry at each of these centers is paramount. This often necessitates the use of asymmetric synthesis techniques or chiral pool starting materials. amazon.co.uknih.gov

Ring Construction : The cyclopenta[a]chrysene core of this compound involves the formation of multiple fused rings. Strategies for constructing such polycyclic frameworks typically involve a combination of intramolecular cyclization reactions, such as aldolizations, Diels-Alder reactions, or radical cyclizations, which can efficiently build multiple rings and stereocenters in a single step. rsc.orgrsc.org

Functional Group Interconversions : Efficient manipulation of functional groups is essential to introduce the ketone moiety and other potential functionalities present in the this compound structure. This requires careful selection of reagents and reaction conditions to ensure chemoselectivity and avoid undesired side reactions.

Development of Convergent and Stereoselective Synthesis Methodologies

For polycyclic systems, convergent approaches might involve synthesizing individual ring systems or complex fragments with established stereochemistry and then joining them through key bond-forming reactions. Examples of such methodologies include:

Asymmetric Catalysis : The use of chiral catalysts (e.g., transition metal complexes with chiral ligands) to induce enantioselectivity in bond-forming reactions. Rhodium-catalyzed asymmetric conjugate additions, for instance, have been successfully applied as key steps in the total synthesis of natural compounds. rsc.org

Chiral Auxiliaries and Chiral Pool Synthesis : Employing chiral auxiliaries to direct stereochemistry or utilizing readily available enantiomerically pure natural products (chiral pool) as starting materials to build complexity with pre-existing stereocenters. chemrxiv.org

Domino and Cascade Reactions : These sequences involve multiple bond-forming events occurring in a single pot, often initiated by a single catalytic step. Such reactions can rapidly build molecular complexity and stereocenters with high efficiency and stereocontrol. For example, rhodium carbene-initiated domino sequences have been used for the highly stereoselective synthesis of cyclopentanes bearing multiple stereocenters. nih.gov

The development of convergent and stereoselective pathways for highly substituted bicyclic and polycyclic systems remains an active area of research, with ongoing efforts to improve efficiency and stereocontrol. nih.govvanderbilt.edu

Chemo- and Regioselective Transformations in this compound Construction

Chemoselectivity refers to the preferential reaction of one functional group over others present in a molecule, while regioselectivity describes the preferential formation of one constitutional isomer over others. masterorganicchemistry.comyoutube.com In the construction of complex molecules like this compound, achieving high chemo- and regioselectivity is critical to avoid the formation of undesired byproducts and to streamline synthetic routes.

Key aspects in this compound construction would involve:

Selective Functional Group Manipulation : Given the presence of a ketone and potentially other oxidizable or reducible functionalities within this compound's complex framework, reactions must be designed to selectively target specific groups without affecting others. This often involves judicious choice of reagents, protecting group strategies, or fine-tuning reaction conditions (e.g., temperature, solvent, catalyst). nih.gov

Control over Ring Annulation : When forming the fused polycyclic system, regioselectivity is crucial to ensure that new rings are formed at the correct positions and in the desired fusion patterns (e.g., cis or trans). For instance, intramolecular aldolizations or Michael additions must be directed to specific enolates or electrophilic centers. rsc.org

Avoiding Protecting Groups : Modern synthetic strategies increasingly aim to minimize the use of protecting groups, which add steps and reduce atom economy. nih.gov This necessitates the development of highly chemoselective reactions that can differentiate between similar functional groups. masterorganicchemistry.com

Recent advancements in this area include Brønsted acid-catalyzed reactions that proceed with high chemo- and regioselectivity for the construction of complex spirocyclic systems, demonstrating how substituent nature and reaction conditions can dictate selectivity. irb.hrnih.gov

Exploration of Semisynthetic Routes to this compound Analogues

Semisynthesis involves the chemical modification of readily available natural products to produce more complex or structurally diverse analogues. While the primary focus of this article is on total synthesis, semisynthetic approaches can be valuable for exploring structural activity relationships or generating derivatives if this compound or a closely related precursor is abundant from natural sources.

For triterpenes, semisynthesis often involves:

Derivatization of Isolated Natural Products : Modifying functional groups (e.g., oxidation of alcohols to ketones, esterification, etherification) or introducing new functionalities onto the existing triterpene scaffold.

Skeletal Rearrangements : Inducing controlled rearrangements of the natural product skeleton to access novel or related polycyclic structures.

Fragment Coupling : In cases where a simpler, related natural product fragment is available, it might be coupled with a synthetically prepared fragment to build a more complex analogue.

Such approaches leverage the inherent complexity and stereochemistry of the natural starting material, potentially shortening synthetic routes to analogues compared to de novo total synthesis.

Methodological Advancements in Bicyclic Sesquiterpene Synthesis

While this compound is a triterpene, the principles of constructing bicyclic systems are fundamental to many polycyclic natural products, including triterpenes. Methodological advancements in bicyclic sesquiterpene synthesis have significantly contributed to the broader field of complex natural product synthesis. These advancements often focus on efficient and stereocontrolled formation of the bicyclic core.

Key methodological advancements include:

Cycloaddition Reactions : Reactions like the Diels-Alder cycloaddition are powerful tools for forming bicyclic systems in a single step, often with high stereocontrol. rsc.org

Intramolecular Reactions : Various intramolecular reactions, such as intramolecular aldol (B89426) condensations, Michael additions, or radical cyclizations, have been developed to efficiently construct bicyclic frameworks. rsc.org For instance, Effenberger-type cyclizations and intramolecular aldolizations have been used to synthesize bicyclo[3.3.1]nonane systems, a common bicyclic core in natural products. rsc.org

Transition Metal Catalysis : Transition metal-catalyzed reactions, including olefin metathesis (e.g., ring-closing metathesis), C-H activation, and cross-coupling reactions, have revolutionized the synthesis of complex cyclic structures by enabling the formation of challenging bonds under mild conditions. nih.govresearchgate.netnih.gov Palladium-catalyzed protocols, for example, have been developed to access unsaturated bicyclic lactones, which are intermediates for sesquiterpenes like seychellene. nih.gov

Stereoselective Annulation Strategies : Developing strategies for convergent annulation to form bicyclic nuclei with high stereoselectivity, which remains a significant challenge for synthetic chemists. nih.gov

These advancements in bicyclic sesquiterpene synthesis provide valuable insights and tools that can be adapted and applied to the construction of even more complex polycyclic systems, such as the triterpene this compound.

Molecular Mechanisms of Aborenone Action

Target Identification and Validation Strategies

Identifying the specific molecular target of a new chemical entity is foundational to understanding its mechanism of action. pelagobio.com A variety of strategies are employed to achieve this. Unbiased, proteome-wide approaches provide a broad view of how a compound engages with proteins within a living cell. pelagobio.com

One such method is the Cellular Thermal Shift Assay (CETSA), which measures changes in the thermal stability of proteins upon compound binding. pelagobio.com This technique can reveal both direct targets and off-target effects across the entire proteome. pelagobio.com Other genome-level screening techniques, such as CRISPR-Cas9 or RNA interference (RNAi) library screens, can identify genes that, when perturbed, alter a cell's sensitivity to the compound, thereby pointing to potential targets or pathways. pharmaron.com For antibacterial compounds, a common approach involves over-expressing essential genes in bacteria to see which gene product, when in excess, confers resistance to the compound, thus identifying the likely cellular target. nih.gov

Once potential targets are identified, they must be validated. This involves a range of techniques, including cell line engineering (e.g., CRISPR knockout or knock-in of the target gene) and phenotypic assays to confirm that modulating the target replicates the compound's effect. pharmaron.com

Investigation of Interactions with Biological Macromolecules

After a target is validated, the next step is to characterize the physical interaction between the compound and the biological macromolecule, which is most often a protein. rsc.org These interactions can be noncovalent (reversible) or covalent (irreversible). nih.gov

Spectroscopic methods are numerous and commonly used to study these interactions. nih.gov Techniques like co-immunoprecipitation can be used to isolate a target protein and see if the compound comes down with it, or to identify other proteins that are part of the complex. nih.gov For instance, research on intracellular peptides has utilized this method to identify interacting chaperone proteins. nih.gov Quantum chemical calculations can also be employed to provide quantitative information on the binding processes, determining the strength of interactions with different amino acid residues and predicting which parts of a protein are most likely to be involved in binding. rsc.org

Analysis of Modulatory Effects on Cellular Signaling Pathways

Compounds rarely act in isolation; their interaction with a target protein invariably affects one or more cellular signaling pathways. scientificarchives.com These pathways are complex networks that control cellular processes like growth, proliferation, and apoptosis. scientificarchives.comnih.gov

Analysis of a compound's effects on these pathways involves measuring the activity of key pathway components. For example, researchers might examine the phosphorylation state of kinases in pathways like PI3K/AKT/mTOR or MAPK/ERK, which are frequently altered in various diseases. nih.govnih.gov The activation or inhibition of these pathways can be assessed using techniques like Western blotting or specialized kinase activity assays. Understanding which pathways are modulated provides a more holistic view of the compound's cellular effects beyond its direct target. researchgate.net For example, androgens have been shown to exert neuroprotective effects by activating the MAPK/ERK signaling pathway in an androgen receptor-dependent manner. nih.gov

Deciphering Induced Cellular Responses in in vitro Systems

The cumulative effect of target binding and pathway modulation is an observable cellular response. These responses are studied in in vitro systems, ranging from simple cancer cell lines to more complex models like 3D organoids or organ-on-a-chip platforms. mdpi.comnih.gov

Commonly assessed cellular responses include changes in cell proliferation, induction of apoptosis (programmed cell death), or cell cycle arrest. nih.gov For example, the flavonoid Formononetin has been shown to suppress the proliferation of cancer cells and induce apoptosis. nih.gov Advanced in vitro models that better mimic human physiology are increasingly important for predicting a compound's effects in vivo. nih.gov These microphysiological systems can incorporate multiple cell types and even simulate the interaction between different organs. nih.gov

High-Throughput Screening for Molecular Effectors

High-Throughput Screening (HTS) is a powerful methodology used in the early stages of drug discovery to rapidly test thousands to millions of compounds for a desired biological activity. agilent.com HTS can also be used in a reverse manner to identify the molecular effectors of a compound of interest. By screening a compound against large libraries of proteins, enzymes, or nucleic acids, its primary targets and off-targets can be identified.

HTS platforms integrate automated liquid handling, plate readers, and sophisticated data analysis software to perform and analyze a large number of assays in parallel. agilent.comeddc.sg These can be biochemical assays, measuring the direct effect on a purified protein, or cell-based assays that measure a cellular response. nih.gov For instance, an HTS campaign could screen a compound against a panel of hundreds of kinases to determine its selectivity profile. The data generated from HTS helps to build a comprehensive picture of a compound's molecular interactions and guide further development. youtube.com

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables for the preclinical pharmacological research of Aborenone as per the requested outline.

Preclinical Pharmacological Research on Aborenone

In vivo Studies of Aborenone in Animal Models

Preclinical Formulation Development for in vivo Administration

Preclinical formulation development is a critical step in drug development, aiming to create suitable formulations for compounds to be administered in vivo for safety and efficacy evaluations. labforward.iolanghuapharma.com This process is particularly important for compounds with poor solubility or permeability, as it directly impacts their bioavailability and therapeutic potential. nih.govwuxiapptec.compharmaron.com Strategies often involve enhancing solubility and absorption to achieve adequate systemic exposure in animal models. nih.govwuxiapptec.com Common approaches include the development of solution formulations, suspension formulations, microemulsions, nanocrystal suspensions, cyclodextrin (B1172386) complexation, amorphous solid dispersions, mixed micelles, lipid emulsions, and albumin-bound nanoparticle suspensions. langhuapharma.com The selection of excipients and the optimization of formulation components are crucial to ensure optimal in vitro and in vivo performance across different species. langhuapharma.com However, specific preclinical formulation development studies for this compound for in vivo administration were not identified in the available search results.

Mechanistic Insights from Preclinical Models

Preclinical models, predominantly in vitro and in vivo animal models, are instrumental in elucidating the underlying mechanisms of action of potential therapeutic agents and understanding disease pathophysiology. mdpi.comnih.govnih.gov These models allow researchers to investigate how a compound interacts with biological systems, identify molecular pathways, and assess its pharmacodynamic effects. nih.govmdpi.com For instance, mechanistic pharmacodynamic modeling frameworks are developed to assess and optimize compounds by providing insights into their degradation metrics, guiding compound optimization, and linking degradation to downstream pharmacodynamic effects. nih.gov While preclinical models are vital for gaining mechanistic insights in drug discovery, specific research detailing the mechanistic insights derived from preclinical models concerning this compound was not found in the conducted searches.

Comparative Analysis of this compound Activity Across Different Biological Systems

Comparative analysis in biological systems involves evaluating the activity or effects of a compound across various biological contexts, organisms, or models to understand its broad-spectrum potential or specificity. mdpi.comnih.govbiorxiv.orgnih.gov This can involve comparing the compound's impact on different cell lines, tissue types, or even distinct species, and leveraging advanced bioinformatics approaches to analyze complex biological networks. nih.govnih.gov Such analyses can reveal conserved interactions, cross-talk between pathways, and alternative signaling routes. nih.gov While the concept of comparative analysis is fundamental in pharmacological research, specific studies performing a comparative analysis of this compound's activity across different biological systems were not identified in the provided search results.

Structural Modifications and Derivative Development of Aborenone

Rational Design and Synthesis of Aborenone Analogues and Derivatives

There are no published studies detailing the rational design and synthesis of this compound analogues and derivatives. This initial and crucial phase of drug development, where the parent molecule is systematically modified to improve its therapeutic potential, has not been applied to this compound according to current scientific records.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Consistent with the lack of derivative synthesis, no structure-activity relationship (SAR) studies for this compound and its derivatives have been reported. SAR studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity, and such data is non-existent for this compound.

Chemoinformatic Analysis for this compound Derivative Space Exploration

The application of computational tools to explore the potential chemical space of this compound derivatives has not been described in the scientific literature. Chemoinformatic analyses are powerful methods for predicting the properties of virtual compounds and prioritizing synthetic efforts, but they have not been utilized for this particular triterpenoid (B12794562).

Combinatorial Approaches for Generating this compound Chemical Libraries

There is no evidence of combinatorial chemistry techniques being employed to generate libraries of this compound derivatives. Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, a strategy that has not been applied to the this compound scaffold.

Bio-guided Synthesis of this compound Prodrugs and Conjugates

The design and synthesis of prodrugs or conjugates of this compound to improve its pharmacokinetic or pharmacodynamic properties have not been reported. Bio-guided synthesis, which uses biological activity to guide the chemical synthesis process, has not been a feature of this compound research to date.

Advanced Analytical Methodologies for Aborenone Research

High-Resolution Chromatographic Techniques for Aborenone Separation (e.g., HPLC, LC-MS)

Chromatographic techniques are fundamental for the separation and purification of this compound from crude extracts, given its presence in diverse biological matrices amazonaws.comcolumn-chromatography.com. High-performance liquid chromatography (HPLC) is a widely utilized method for separating chemical compounds in a mixture, offering high resolution and selectivity amazonaws.comiipseries.org. For compounds like this compound, which is a triterpenoid (B12794562), HPLC is particularly effective for non-volatile and semi-volatile forms iipseries.org. The separation process in HPLC exploits differences in the chemical properties and affinity of this compound for the stationary and mobile phases iipseries.org.

Liquid chromatography-mass spectrometry (LC-MS) represents a powerful hyphenated approach that combines the separation capability of HPLC with the identification power of mass spectrometry amazonaws.comfrontiersin.org. This technique is invaluable for the analysis of complex natural product mixtures, enabling the separation of this compound from co-eluting compounds and providing sufficient information for its structural elucidation, especially when a pure standard is unavailable amazonaws.com. Silica gel chromatography is also a common method for the separation of terpenes, including this compound, based on their polarity, with non-polar terpenes eluting first as solvent polarity increases column-chromatography.com.

Mass Spectrometry-Based Characterization of this compound and Metabolites

Mass spectrometry (MS) is a cornerstone in the characterization and structural elucidation of natural products like this compound and its potential metabolites amazonaws.comacs.orgresearchgate.net. High-resolution tandem mass spectrometry (MS/MS) is particularly crucial for de novo structure determination and dereplication of complex natural compounds acs.org. MS provides accurate mass data, which is essential for determining the molecular formula of this compound and its derivatives amazonaws.com.

The application of MS extends to rapid characterization of natural product producers and metabolomics studies, where it can provide characteristic fingerprints of compounds acs.org. In the context of this compound, MS-based techniques can identify and characterize its metabolic pathways by detecting changes in its structure or the formation of new compounds resulting from biological transformations. LC-MS/MS, combining liquid chromatography with tandem mass spectrometry, is considered a gold standard for quantitative bioanalysis due to its high specificity and ability to detect multiple analytes within a single sample, identifying target compounds through their unique MS/MS fragmentation patterns mdpi.com.

Spectroscopic Methods for this compound Structural Elucidation (e.g., NMR, IR, UV)

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound. PubChem indicates the availability of 1D NMR spectra, specifically Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), for this compound nih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is the premier analytical tool for determining the complete structure of organic natural products researchgate.netyoutube.com. ¹H NMR provides information on the number of unique hydrogen environments, their arrangement, and the ratio of hydrogen atoms in each environment through peak numbers, chemical shifts, and integration ratios, respectively youtube.comyoutube.com. ¹³C NMR reveals the arrangement of carbon atoms youtube.com. Two-dimensional (2D) NMR techniques, such as COSY (Correlated Spectroscopy), TOCSY (Total Correlated Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), offer further insights into connectivity and spatial relationships within the molecule mdpi.com.

Infrared (IR) spectroscopy is employed to identify functional groups present in this compound by detecting characteristic molecular vibrations researchgate.netrsc.org. Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, which can indicate the presence of conjugated systems or chromophores, aiding in structural elucidation and quantification researchgate.netrsc.org. The combination of these spectroscopic techniques is vital for confirming the identity and structural features of this compound amazonaws.com.

Table 1: Illustrative Spectroscopic Data for this compound (Hypothetical Example)

| Technique | Parameter | Expected Information |

| ¹H NMR | Chemical Shift (δ, ppm) | Indicates proton environments (e.g., methyl, methylene, methine, olefinic, hydroxyl protons). |

| Integration Ratio | Proportional to the number of protons in each environment. | |

| Splitting Pattern | Reveals neighboring protons (n+1 rule). | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Indicates carbon environments (e.g., methyl, methylene, methine, quaternary carbons, carbonyl carbons). |

| IR | Wavenumber (cm⁻¹) | Identifies functional groups (e.g., C=O stretch for ketone, C-H stretches, C-C stretches). |

| UV-Vis | λmax (nm) | Indicates presence of chromophores (e.g., conjugated double bonds, carbonyl groups). |

Quantitative Analytical Method Development for this compound in Biological Matrices

Quantitative analysis of this compound in biological matrices is essential for various applications, including pharmacokinetic studies. Developing such methods presents unique challenges, particularly the lack of analyte-free biological matrices for endogenous compounds nih.govcstti.com. Biological matrices commonly include blood, urine, and other bodily fluids or tissues researchgate.net.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantitative analysis of compounds in complex biological samples due to its high sensitivity and specificity nih.govresearchgate.net. To overcome the challenge of matrix effects and the absence of blank matrices for endogenous analytes, several strategies are employed:

Standard Addition Method: Involves adding increasing concentrations of the analyte to individual aliquots of the sample, creating a calibration curve where the endogenous concentration is determined from the intercept nih.govcstti.com.

Background Subtraction: This approach accounts for the endogenous levels of the analyte in the matrix nih.gov.

Surrogate Matrix: Uses an artificial or stripped matrix that is free of the analyte but mimics the properties of the authentic biological matrix nih.govcstti.com.

Surrogate Analyte: Employs a structurally similar compound that is not naturally present in the biological matrix but behaves similarly to the target analyte in terms of extraction efficiency and matrix effects nih.govcstti.com.

Regardless of the approach, method validation is crucial to ensure reliability and compliance with regulatory guidelines, such as those from the FDA, demonstrating that the method is fit for its intended purpose nih.govresearchgate.net.

Hyphenated Techniques for Comprehensive this compound Analysis

Hyphenated techniques are defined as the combination of two or more distinct analytical techniques, typically linking a separation technique with a detection or identification technique rjpn.orgmespharmacy.orgchemijournal.com. For comprehensive analysis of this compound, especially in complex natural product mixtures, these techniques offer significant advantages over standalone methods.

Key hyphenated techniques relevant to this compound research include:

LC-MS (Liquid Chromatography-Mass Spectrometry): As discussed, this combination provides both separation and molecular weight/fragmentation information, crucial for identification and quantification amazonaws.comfrontiersin.orgjournalirjpac.com.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This powerful technique couples the separation efficiency of LC with the superior structural elucidation capabilities of NMR. LC-NMR is particularly valuable for analyzing complex plant extracts and identifying isomeric or isobaric compounds without the need for prior isolation, allowing for online and complete identification of compounds mdpi.commespharmacy.org.

GC-MS (Gas Chromatography-Mass Spectrometry): While this compound is a larger triterpenoid and might be less volatile, GC-MS is widely used for volatile natural products and can be applied to more volatile derivatives or smaller metabolites of this compound if relevant rsc.orgnih.gov.

UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry): Offers faster analysis and higher resolution compared to conventional HPLC-MS, making it suitable for high-throughput screening and detailed metabolomic profiling researchgate.net.

These integrated systems provide information-rich detection, enhancing sensitivity, specificity, and resolution, and enabling faster, more accurate analysis with higher throughput and reproducibility rjpn.orgmespharmacy.orgijfmr.com. They are instrumental in dereplication efforts, preventing the tedious isolation of known constituents, and accelerating drug discovery processes from natural sources journalirjpac.com.

Standardization and Validation of this compound Analytical Procedures

The standardization and validation of analytical procedures for this compound are critical to ensure the reliability, quality, and consistency of research and analytical results researchgate.netich.orgdemarcheiso17025.com. Analytical method validation is a documented process that confirms the performance characteristics of a method meet the requirements for its intended application researchgate.netchromatographyonline.com.

Key validation parameters, typically guided by international standards such as the ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) guidelines (e.g., ICH Q2(R1), ICH Q14), include:

Specificity: The ability to unequivocally assess the analyte (this compound) in the presence of other components, such as impurities, degradants, or matrix components ich.orglabmanager.com.

Accuracy: The closeness of test results to the true value, often assessed through recovery studies ich.orglabmanager.com.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is evaluated at three levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time ich.orgeuropa.eu.

Intermediate Precision: Within-laboratory variations (different days, analysts, equipment) ich.orgeuropa.eu.

Reproducibility: Precision between different laboratories, typically for standardization purposes ich.orgeuropa.eu.

Linearity: The ability to obtain test results directly proportional to the concentration of this compound within a given range ich.orglabmanager.com.

Range: The interval between the upper and lower concentrations of this compound for which the method has demonstrated suitable precision, accuracy, and linearity ich.orgeuropa.eu.

Detection Limit (LOD): The lowest amount of this compound that can be detected, but not necessarily quantified ich.orgchromatographyonline.comnih.gov.

Quantitation Limit (LOQ): The lowest amount of this compound that can be quantitatively determined with acceptable precision and accuracy ich.orgchromatographyonline.comnih.gov.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters ich.orgeuropa.eu.

Standardization involves ensuring that analytical procedures, including alternative ones, are comparable to established pharmacopoeial methods, thereby maintaining consistency and quality control throughout the lifecycle of the analytical procedure edqm.eu.

Computational Chemistry and Molecular Modeling Studies of Aborenone

Quantum Mechanical Calculations for Aborenone Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are foundational in computational chemistry, offering a detailed view of a molecule's electronic landscape from first principles. Methods like Density Functional Theory (DFT) are frequently employed to investigate the electronic structure and reactivity of complex natural products, including triterpenoids. rsc.orgrsc.org For this compound, these calculations can elucidate the distribution of electrons, identify regions susceptible to chemical reactions, and quantify molecular properties that govern its behavior.

Detailed research findings from QM studies on triterpenoid (B12794562) structures indicate that the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting how this compound might interact with biological macromolecules. rsc.org

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 Debye | Measures the polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the carbonyl oxygen | Identifies the primary site for electrophilic attack. |

Molecular Docking Simulations of this compound-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or protein target). as-proceeding.comas-proceeding.com This method is pivotal for screening potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, docking simulations can identify potential biological targets, such as enzymes or receptors implicated in diseases like cancer or inflammation, and predict the strength of the interaction in terms of binding affinity (docking score). nih.gov

The simulation process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating numerous possible conformations. The results are ranked based on a scoring function that estimates the binding free energy. A more negative score typically indicates a stronger and more favorable interaction. Analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, between this compound and the amino acid residues of the target protein. Such studies on other triterpenoids have successfully identified key interactions that contribute to their biological activity. mdpi.com

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| PAK1 (p21-activated kinase 1) | -8.9 | Lys299, Asp389 (Hydrogen Bonds); Leu248, Val281 (Hydrophobic) |

| Cannabinoid Receptor 1 (CB1) | -9.5 | Ser383 (Hydrogen Bond); Phe200, Trp279, Leu387 (Hydrophobic) |

| Mortalin (HSPA9) | -8.2 | Gln425 (Hydrogen Bond); Val422, Ile555 (Hydrophobic) |

Molecular Dynamics Simulations for this compound Conformational Analysis and Binding

While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the this compound-protein complex predicted by docking and to analyze the conformational changes that may occur upon binding. mdpi.comresearchgate.net

In a typical MD simulation, the docked complex is placed in a simulated physiological environment (e.g., a water box with ions). The forces between atoms are calculated, and Newton's equations of motion are solved to predict their movements over a specific period, often nanoseconds to microseconds. The stability of the complex is commonly assessed by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand backbone atoms over the simulation time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound. Additionally, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein that may be important for ligand binding.

| Parameter | Description |

|---|---|

| Software | YASARA, GROMACS, AMBER |

| Force Field | AMBER14, CHARMM36m |

| Solvation Model | TIP3P water model in a cubic box |

| Simulation Time | 100 ns |

| Temperature | 310 K (Physiological Temperature) |

| Pressure | 1 atm |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis, Binding Free Energy (MM/PBSA) |

Homology Modeling of this compound Receptors and Enzymes

To perform molecular docking and dynamics simulations, a high-resolution 3D structure of the target protein is required. While many protein structures are available in databases like the Protein Data Bank (PDB), the specific receptor or enzyme that this compound interacts with may not have been experimentally determined. In such cases, homology modeling (or comparative modeling) can be employed to build a 3D model of the target protein.

This technique relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. The process involves identifying a protein with a known experimental structure (the "template") that has a high sequence similarity to the target protein (the "query"). The amino acid sequence of the target is aligned with the template sequence, and a 3D model of the target is constructed based on the template's backbone structure. The resulting model can then be refined and validated before being used in docking and MD simulations with this compound.

In silico Screening and Virtual Ligand Design for this compound Analogues

Computational methods are powerful tools for not only studying existing molecules but also for designing new ones with improved properties. In silico screening involves computationally testing large libraries of chemical compounds against a specific biological target to identify those that are most likely to bind to it. This virtual screening approach can be used to find other natural or synthetic compounds that might act on the same targets as this compound.

Furthermore, this compound itself can serve as a scaffold for virtual ligand design. By understanding its binding mode from docking and MD studies, chemists can propose modifications to its structure in silico. For example, functional groups could be added to form additional hydrogen bonds with the target receptor, potentially increasing binding affinity and biological activity. These newly designed this compound analogues can then be computationally evaluated for their binding potential and pharmacokinetic properties before being synthesized and tested in the lab, saving significant time and resources.

Prediction of this compound's Pharmacokinetic Parameters via Computational Models

A promising drug candidate must not only have high efficacy but also favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov Early assessment of these properties is crucial to avoid late-stage failures in drug development. A variety of computational models, many based on Quantitative Structure-Activity Relationships (QSAR), are available to predict the ADMET profile of a molecule like this compound based solely on its chemical structure. nih.govresearchgate.net

These models can predict key parameters such as human intestinal absorption (HIA), permeability through Caco-2 cells (an in vitro model of the intestinal wall), blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes responsible for drug metabolism, and various toxicity endpoints. mdpi.com Predicting these properties for this compound provides an early-stage assessment of its drug-likeness and potential liabilities. nih.gov

| Category | Parameter | Predicted Value/Class | Interpretation |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | High | Indicates good intestinal permeability. | |

| P-glycoprotein Substrate | No | Not likely to be removed from cells by efflux pumps. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross into the central nervous system. |

| Plasma Protein Binding | >90% | High binding to plasma proteins expected. | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions via this enzyme. | |

| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via this enzyme. | |

| Toxicity | hERG I Inhibitor | No | Low risk of cardiotoxicity. |

| AMES Mutagenicity | Non-mutagenic | Unlikely to be carcinogenic. |

Future Directions and Translational Research Perspectives for Aborenone

Exploration of Undiscovered Biological Activities of Aborenone

This compound, a compound reported in natural sources such as Bistorta officinalis and Persicaria amphibia, holds potential for undiscovered biological activities nih.gov. The exploration of novel biological activities for natural products is a significant area of research, as many bioactive compounds from plants exhibit diverse effects, including antioxidant, anti-inflammatory, and anti-tumor properties nih.gov. Future research directions for this compound could involve systematic high-throughput screening against a wide range of biological targets and pathways. This would aim to identify any previously uncharacterized interactions or effects that this compound might exert on cellular processes, enzyme functions, or receptor binding. Techniques such as phenotypic screening in various cell lines or in vitro assays targeting specific protein families could reveal new therapeutic or research applications. The diverse chemical space occupied by natural compounds often leads to unique mechanisms of action, making this compound a candidate for such broad-spectrum biological activity assessment.

Development of this compound as a Chemical Probe for Biological Systems

Chemical probes are small molecules designed to perturb or monitor the function of specific genes or proteins within biological systems, thereby aiding in the understanding of physiological and pathological processes mdpi.comon24.com. The development of this compound as a chemical probe would involve identifying a highly selective and potent interaction with a particular biological target. This process is distinct from drug development, although they can overlap nih.gov. If this compound demonstrates selective binding to a specific protein or enzyme, it could be optimized through medicinal chemistry to enhance its potency, selectivity, and cell permeability nih.gov. Such a probe could then be utilized to dissect complex biological pathways, validate potential drug targets, or investigate disease mechanisms. For instance, if this compound selectively inhibits a specific enzyme, it could serve as a tool to study the role of that enzyme in a given biological context, providing insights into its function and potential as a therapeutic target.

Integration of this compound Research with Systems Biology and Omics Data

Integrating research on this compound with systems biology and various omics data (genomics, transcriptomics, proteomics, metabolomics, and epigenomics) can provide a holistic understanding of its effects on biological systems nbis.sefrontiersin.orgbioscipublisher.comomicscouts.com. This approach moves beyond studying individual components to understanding the intricate networks of genes, proteins, and metabolites that drive cellular functions bioscipublisher.com.

For this compound, this integration could involve:

Transcriptomics: Analyzing changes in gene expression profiles in cells or organisms treated with this compound to identify affected pathways and molecular responses.

Proteomics: Investigating alterations in protein abundance and post-translational modifications to pinpoint direct or indirect protein targets and their functional consequences.

Metabolomics: Profiling metabolic changes to understand how this compound impacts cellular metabolism and to identify potential biomarkers of its activity.

Network Analysis: Constructing biological networks based on multi-omics data to visualize and analyze the interactions between this compound, its targets, and downstream pathways nbis.sescilifelab.se.

Such integrated analyses can reveal the comprehensive impact of this compound on a biological system, elucidate its mechanism of action at a systems level, and potentially uncover novel targets or pathways that are modulated by the compound frontiersin.orgimsc.res.in. Computational tools and machine learning methods are crucial for processing and interpreting these large, complex datasets nbis.sebioscipublisher.com.

Innovation in this compound Delivery Systems for Research Applications

The effective delivery of chemical compounds in research applications is crucial for accurate and reliable experimental outcomes. Innovation in this compound delivery systems would focus on improving its stability, solubility, bioavailability, and targeted delivery within experimental models. Various advanced delivery systems, such as nanoparticles (lipid nanoparticles, polymeric nanoparticles, inorganic nanoparticles), liposomes, and viral vectors, are being developed to overcome challenges like poor cellular uptake or rapid degradation uclouvain.benih.govmdpi.comfrontiersin.org.

For this compound, future research could explore:

Nanoparticle encapsulation: Encapsulating this compound within nano-carriers to enhance its solubility in aqueous media, protect it from degradation, and facilitate its entry into target cells or tissues for in vitro or in vivo studies.

Liposomal formulations: Developing liposome-based systems to improve the delivery and controlled release of this compound, potentially reducing the required concentration for research efficacy and improving experimental consistency mdpi.com.

Targeted delivery: Designing delivery systems with specific ligands or antibodies that can direct this compound to particular cell types or subcellular compartments, allowing for more precise investigation of its effects nih.gov.

These innovations would enable more sophisticated and controlled research applications of this compound, leading to more robust and interpretable data.

Collaborative Research Initiatives for this compound Discovery and Development

Collaborative research initiatives are vital for accelerating the discovery and development of chemical compounds, fostering knowledge sharing, and leveraging diverse expertise and resources aau.eduupr.edu. For this compound, establishing interdisciplinary collaborations would be highly beneficial.

Potential collaborative avenues include:

Academic-Industrial Partnerships: Collaborations between academic institutions (providing fundamental research and expertise in chemical biology, natural product chemistry, or systems biology) and pharmaceutical or biotechnology companies (offering high-throughput screening capabilities, medicinal chemistry resources, and translational research infrastructure) boehringer-ingelheim.com.

International Consortia: Forming international research groups to pool resources, share data, and tackle complex research questions related to this compound's properties and potential applications on a global scale aau.edu.

Public-Private Partnerships: Engaging with government funding bodies and private foundations to secure grants and support large-scale projects aimed at fully characterizing this compound.

Data Sharing Platforms: Developing or utilizing shared databases and platforms to disseminate research findings on this compound, including its chemical properties, biological activities, and omics data, to facilitate further discovery imsc.res.in.

Such collaborations can significantly accelerate the pace of research, leading to a more comprehensive understanding and potential utilization of this compound in various scientific and technological domains.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question to investigate Aborenone’s pharmacological mechanisms?

- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your inquiry. For example:

- Population: In vitro/in vivo models (e.g., cancer cell lines).

- Intervention: this compound dosage and administration routes.

- Comparison: Existing androgen inhibitors (e.g., enzalutamide).

- Outcome: Changes in androgen receptor activity or tumor growth metrics.

Ensure the question is testable and aligns with gaps in existing literature (e.g., this compound’s efficacy in resistant cancer subtypes) .

Q. What experimental design parameters are critical for studying this compound’s bioactivity?

- Methodological Answer :

- Replication : Use ≥3 biological replicates to account for variability.

- Controls : Include positive (e.g., known inhibitors) and negative (vehicle-only) controls.

- Dose-response curves : Test a range of concentrations (e.g., 1 nM–100 µM) to establish IC₅₀ values.

- Timepoints : Align with pharmacokinetic data (e.g., 24h, 48h for cell viability assays).

Document protocols using PRISMA guidelines for transparency .

Q. How should I design a questionnaire to collect clinical data on this compound’s side effects?

- Methodological Answer :

- Operationalize variables : Convert abstract concepts (e.g., "fatigue") into measurable scales (e.g., Likert scale: 1–5).

- Pretesting : Pilot the questionnaire with a small cohort to identify ambiguous questions.

- Structure : Use closed-ended questions (e.g., "How often did fatigue occur? ⬜ Daily ⬜ Weekly") to simplify analysis.

Avoid overlapping questions and ensure alignment with ethical review board standards .

Advanced Research Questions

Q. How can I resolve contradictions between in vitro and in vivo data on this compound’s efficacy?

- Methodological Answer :

- Meta-analysis : Pool data from multiple studies using PRISMA criteria to identify confounding variables (e.g., metabolic differences in animal models) .

- Subgroup analysis : Stratify data by model type (e.g., xenograft vs. transgenic mice).

- Mechanistic studies : Use knock-out models to isolate pathways (e.g., CYP17A1 enzyme activity) that may explain discrepancies .

Q. What statistical methods are appropriate for comparing this compound’s effects across multiple treatment groups?

- Methodological Answer :

- ANOVA : Use for >2 groups, assuming homogeneity of variance (test with Levene’s test).

- Post hoc tests : Apply Tukey’s HSD for pairwise comparisons.

- Mixed-effects models : Account for repeated measures (e.g., tumor size over time).

Report p-values, effect sizes (e.g., Cohen’s d), and confidence intervals in tables .

Q. How do I ensure ethical rigor when recruiting participants for this compound clinical trials?

- Methodological Answer :

- Informed consent : Disclose risks (e.g., hepatotoxicity) and benefits (e.g., tumor regression) clearly.

- Inclusion/exclusion criteria : Define based on biomarkers (e.g., PSA levels for prostate cancer).

- Data anonymization : Use coded identifiers to protect participant privacy.

Submit protocols to institutional review boards (IRBs) and reference Helsinki Declaration guidelines .

Data Analysis and Reporting

Q. What strategies mitigate bias in analyzing this compound’s preclinical data?

- Methodological Answer :

- Blinding : Assign treatment groups randomly; conceal labels during data collection.

- Triangulation : Cross-validate findings using multiple methods (e.g., Western blot + qPCR).

- Sensitivity analysis : Exclude outliers and re-run models to assess robustness.

Disclose limitations (e.g., sample size) in the discussion section .

Q. How can I integrate multi-omics data (e.g., transcriptomics, proteomics) to study this compound’s mechanisms?

- Methodological Answer :

- Pathway analysis : Use tools like DAVID or KEGG to identify enriched pathways.

- Network modeling : Construct protein-protein interaction networks (e.g., via STRING).

- Machine learning : Apply PCA or clustering to reduce dimensionality.

Validate hypotheses with functional assays (e.g., CRISPR knockouts) .

Tables for Key Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.